molecular formula C9H13BO3 B151136 (2-Ethyl-4-methoxyphenyl)boronic acid CAS No. 342899-07-4

(2-Ethyl-4-methoxyphenyl)boronic acid

Cat. No.: B151136
CAS No.: 342899-07-4
M. Wt: 180.01 g/mol
InChI Key: JHTURCRYQLGBFW-UHFFFAOYSA-N
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Description

(2-Ethyl-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H13BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both an ethyl and a methoxy group on the phenyl ring makes this compound unique and useful in various chemical applications.

Scientific Research Applications

(2-Ethyl-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential as a reversible covalent inhibitor in enzyme studies.

    Medicine: Explored for its role in the development of boron-containing drugs, such as protease inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Safety and Hazards

“(2-Ethyl-4-methoxyphenyl)boronic acid” is classified under the GHS07 hazard class. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Boronic acids, including “(2-Ethyl-4-methoxyphenyl)boronic acid”, have been widely used in various fields of scientific research and production of fine chemicals, such as pharmaceuticals, pesticides, and advanced materials . Their use in Suzuki-Miyaura coupling reactions is particularly notable . Future research may focus on developing new boronic acid reagents with properties tailored for specific reaction conditions .

Mechanism of Action

Target of Action

The primary target of (2-Ethyl-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Pharmacokinetics

These compounds are only marginally stable in water, which could impact their bioavailability .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of complex organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the environmental pH can significantly impact the stability and reactivity of the compound . Additionally, the compound’s reactivity can be catalyzed by ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, like Pd(dppf)Cl2, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: (2-Ethyl-4-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other reactions like Chan-Lam coupling, where it reacts with amines or alcohols in the presence of a copper catalyst to form C-N or C-O bonds .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds in the case of Suzuki-Miyaura coupling and aryl amines or aryl ethers in the case of Chan-Lam coupling .

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 2-Methoxyphenylboronic acid
  • 4-Ethylphenylboronic acid

Comparison: (2-Ethyl-4-methoxyphenyl)boronic acid is unique due to the presence of both an ethyl and a methoxy group on the phenyl ring. This combination can influence its reactivity and selectivity in chemical reactions. For example, the methoxy group can act as an electron-donating group, enhancing the nucleophilicity of the boronic acid, while the ethyl group can provide steric hindrance, affecting the overall reaction outcome .

Properties

IUPAC Name

(2-ethyl-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-3-7-6-8(13-2)4-5-9(7)10(11)12/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTURCRYQLGBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467706
Record name (2-ethyl-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342899-07-4
Record name (2-ethyl-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromo-3-ethyl anisole (94 g, 0.437 mol) in THF (900 ml) was cooled to −78° C. n-Butyl lithium (249 ml, 0.55 mol) was added dropwise at the same temperature. Stirring was continued for 1 hr at −78° C. Tri-n-butyl borate (177 ml, 0.655 mol) was added slowly at −78° C. The cooling bath was removed, the reaction mixture was allowed to warm to 0° C. and was quenched with 1.5 N hydrochloric acid at 0° C. The organic layer was separated. The aqueous layer was extracted with ethylacetate and the combined organic layers were washed with brine and concentrated. The residue obtained was stirred in petroleum ether for 30 min. The solid obtained was filtered and dried under vacuum. Yield: 65 g, 82%, as a white solid.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
249 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
177 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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